molecular formula C12H22N6O9+2 B1496920 6,6'-Diazido-6,6'-dideoxytrehalose CAS No. 18933-88-5

6,6'-Diazido-6,6'-dideoxytrehalose

Cat. No. B1496920
CAS RN: 18933-88-5
M. Wt: 394.34 g/mol
InChI Key: XKQFTGGURWUGHN-LIZSDCNHSA-N
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Description

6,6'-Diazido-6,6'-dideoxytrehalose (DDT) is a unique sugar derivative that has been used in a variety of scientific applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. DDT has unique properties that make it an interesting and useful tool for researchers.

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on synthesizing trehalose analogs, including 6,6'-Diazido-6,6'-dideoxytrehalose, aiming to interfere with mycolylation pathways in mycobacterial cell walls. The research sought to evaluate these compounds' antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium avium. Although the diazido derivative itself showed no activity, other sulfonamide derivatives demonstrated significant activity, suggesting a potential pathway for developing new antimycobacterial agents (Rose et al., 2002).

Structural Analysis

Another key application involved X-ray analysis to understand the structure of a disaccharide derivative, which could have implications for designing molecules with specific biological functions. This research helps elucidate the molecular configuration and potential interactions of similar compounds (Strumpel et al., 1984).

Development of Inhibitors and Immunoadjuvants

Further studies have utilized 6,6'-Diazido-6,6'-dideoxytrehalose in the synthesis of immunoadjuvant molecules. These compounds are synthesized from diazido-dideoxy-trehalose and tested for their immunoadjuvant activities, showcasing the versatility of diazido sugars in the development of bioactive molecules with potential therapeutic applications (Ishida et al., 1989).

properties

IUPAC Name

imino-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-14,19-24H,1-2H2/q+2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQFTGGURWUGHN-LIZSDCNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O9+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Diazido-6,6'-dideoxytrehalose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6'-Diazido-6,6'-dideoxytrehalose
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6,6'-Diazido-6,6'-dideoxytrehalose
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6,6'-Diazido-6,6'-dideoxytrehalose
Reactant of Route 4
6,6'-Diazido-6,6'-dideoxytrehalose
Reactant of Route 5
6,6'-Diazido-6,6'-dideoxytrehalose
Reactant of Route 6
6,6'-Diazido-6,6'-dideoxytrehalose

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